molecular formula C16H23NO4S B2947958 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 2097867-78-0

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2947958
CAS No.: 2097867-78-0
M. Wt: 325.42
InChI Key: WCBHOMSBMRDYPO-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclohexenol moiety linked via a methylene bridge to a substituted benzene ring. The hydroxycyclohexenyl group introduces stereochemical complexity, which may influence solubility and receptor interactions.

For instance, sulfonamide derivatives often target carbonic anhydrases or proteases, and the methoxy group may enhance membrane permeability .

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12-9-14(21-3)15(10-13(12)2)22(19,20)17-11-16(18)7-5-4-6-8-16/h5,7,9-10,17-18H,4,6,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBHOMSBMRDYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO4S
  • Molecular Weight : 321.40 g/mol

Structural Features

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of methoxy and hydroxy groups enhances its potential for interaction with biological targets.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides have shown IC50 values ranging from 1.2 to 5.3 μM against breast cancer cells (MCF-7) . While specific data on the sulfonamide compound is limited, the structural similarities suggest potential efficacy.

Antioxidant Properties

Compounds with similar functional groups have demonstrated antioxidative activity. For example, certain benzimidazole derivatives showed improved antioxidant capacity compared to standard antioxidants like BHT (butylated hydroxytoluene) . The antioxidant activity is crucial as it may prevent oxidative stress-related cellular damage.

Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented. Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM . The sulfonamide moiety is believed to play a significant role in this activity.

Toxicity and Safety Profile

Understanding the toxicity profile of the compound is essential for evaluating its therapeutic potential. Studies on structurally related compounds indicate varying degrees of acute toxicity. For instance, the LD50 values for certain aromatic amines range from 704 mg/kg in rats to 1060 mg/kg in mice . Such data suggest that while some derivatives may exhibit beneficial biological activities, they also require careful consideration regarding safety.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 1.2 - 5.3 μM against MCF-7
AntioxidantEnhanced activity compared to BHT
AntibacterialMIC = 8 μM against E. faecalis
ToxicityLD50 = 704 - 1060 mg/kg in rodents

Case Study 1: Antiproliferative Screening

In a study examining various N-substituted benzimidazole carboxamides, researchers found that specific modifications led to enhanced antiproliferative activity against cancer cell lines. The most effective derivatives contained hydroxyl and methoxy groups at strategic positions on the phenyl ring, suggesting that similar modifications in our compound could yield promising results .

Case Study 2: Antioxidant Assessment

Another study evaluated the antioxidative properties of several compounds through spectroscopic methods. The findings indicated that certain derivatives effectively prevented oxidative damage in vitro, supporting their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. N-[(1'-allyl-2'-pyrrolidinyl)methyl]-2-methoxy-4,5-azimidobenzamide
  • Structure : Shares the 2-methoxybenzene core but replaces the sulfonamide with an azimidobenzamide group. The pyrrolidinylmethyl substituent differs from the hydroxycyclohexenyl group.
  • Synthesis : Prepared via multi-step reactions involving sodium nitride and Raney nickel catalysis, yielding 65% product .
  • Applications : Used in gastro-enterological therapeutics, highlighting the role of azimido groups in modulating biological activity .
b. 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol
  • Structure: A Schiff base with methoxy and phenolic groups but lacks the sulfonamide moiety.
  • Synthesis : Achieved in 95% yield via a water-based condensation reaction between vanillin and p-toluidine .
  • Bioactivity: Exhibits antioxidant properties (DPPH EC₅₀ = 10.46 ppm), suggesting methoxy and imino groups contribute to radical scavenging .
c. 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide
  • Structure : Contains a sulfonamide group and cyclohexane carboxamide, differing in substitution pattern and morpholine moiety.
  • Relevance : Demonstrates the versatility of sulfonamide-carboxamide hybrids in targeting enzymes or receptors .

Comparative Analysis of Key Properties

Property Target Compound N-[(1'-allyl-2'-pyrrolidinyl)methyl]-2-methoxy-4,5-azimidobenzamide 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol
Core Structure Sulfonamide with hydroxycyclohexenylmethyl Azimidobenzamide with pyrrolidinylmethyl Schiff base with phenolic and methoxy groups
Synthesis Yield Not reported 65% 95%
Bioactivity Hypothesized enzyme inhibition (sulfonamide motif) Gastro-enterological applications Antioxidant (EC₅₀ = 10.46 ppm)
Key Functional Groups -SO₂NH₂, -OCH₃, cyclohexenol -CONH₂, azimido, pyrrolidine -OH, -OCH₃, imino
Solubility Likely moderate (polar sulfonamide vs. hydrophobic cyclohexenyl) Low (amide-dominated structure) Low in water, soluble in NaOH

Mechanistic and Functional Insights

  • Sulfonamide vs.
  • Cyclohexenol vs. Pyrrolidine: The hydroxycyclohexenyl group introduces stereoelectronic effects absent in pyrrolidine-based analogs, possibly affecting metabolic stability .
  • Antioxidant vs. Enzyme-Targeting Activity: The Schiff base in leverages redox-active phenolic groups, whereas the target compound’s sulfonamide is more suited for enzyme inhibition.

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